Mevastatin Hydroxy Acid t-Butylamine Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mevastatin Hydroxy Acid t-Butylamine Salt is a cholesterol-lowering agent . It was the first discovered agent belonging to the class of cholesterol-lowering medications known as statins . It was isolated from Penicillium citinium . Mevastatin is a pro-drug that is activated by in vivo hydrolysis of the lactone ring .

Synthesis Analysis

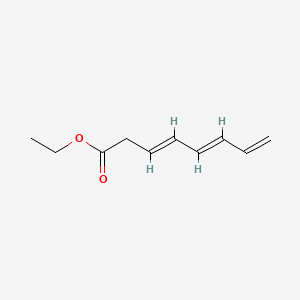

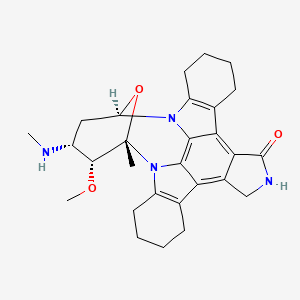

Mevastatin is primarily synthesized via a type 1 PKS pathway . It proceeds in the PKS pathway until it reaches a hexaketide state where it undergoes a Diels-Alder cyclization . After cyclization, it continues via the PKS pathway to a nonaketide after which it is released and undergoes oxidation and dehydration .Molecular Structure Analysis

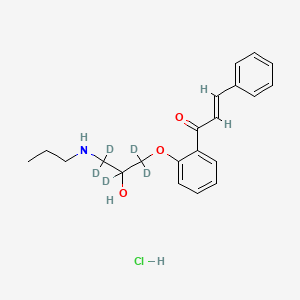

The molecular formula of Mevastatin Hydroxy Acid t-Butylamine Salt is C27H47NO6 . Its molecular weight is 481.67 . The structure of Mevastatin is similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase .Chemical Reactions Analysis

Mevastatin is a competitive inhibitor of HMG-Coenzyme A (HMG-CoA) reductase . This inhibition prevents the rate-limiting step in cholesterol synthesis . Decreased hepatic cholesterol levels cause increased uptake of low-density lipoprotein (LDL) cholesterol and reduce cholesterol levels in the circulation .Physical And Chemical Properties Analysis

The molecular formula of Mevastatin Hydroxy Acid t-Butylamine Salt is C27H47NO6 . Its molecular weight is 481.67 .作用机制

安全和危害

Mevastatin is not used therapeutically due to its many side effects . Side effects include those of other statins, such as myalgias, abdominal pain, nausea . It also has a higher chance of giving more severe side effects related to myotoxicity (myopathy, myositis, rhabdomyolysis), and hepatotoxicity, than other statins .

未来方向

Statins are now among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . Therefore, the development of new analytical methods for statin drugs is of great importance .

属性

CAS 编号 |

262285-80-3 |

|---|---|

产品名称 |

Mevastatin Hydroxy Acid t-Butylamine Salt |

分子式 |

C27H47NO6 |

分子量 |

481.674 |

IUPAC 名称 |

(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2-methylpropan-2-amine |

InChI |

InChI=1S/C23H36O6.C4H11N/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;1-4(2,3)5/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);5H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-;/m0./s1 |

InChI 键 |

KKUAUFTVXXYRIK-AGNATJBLSA-N |

SMILES |

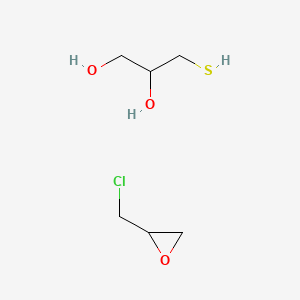

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |

同义词 |

(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoate 2-Methyl-2-propanamine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)

![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)